1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (predicted for C20H23N5O2):
- δ 1.35–1.45 (m, 2H, CH2 butyl)
- δ 2.35 (s, 3H, 4-methylphenyl-CH3)
- δ 3.55 (s, 6H, N–CH3 groups)
- δ 7.25–7.40 (m, 4H, aromatic protons)
13C NMR highlights carbonyl carbons at δ 160–165 ppm (C2, C4) and quaternary carbons in the purine core at δ 145–150 ppm. 15N NMR of related compounds shows distinct shifts for N7 (δ −180 ppm) and N9 (δ −220 ppm).
Infrared (IR) Spectroscopy
Dominant absorptions include:
Properties
CAS No. |
96902-25-9 |
|---|---|
Molecular Formula |
C20H23N5O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-butyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H23N5O2/c1-5-6-11-24-15(14-9-7-13(2)8-10-14)12-25-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h7-10,12H,5-6,11H2,1-4H3 |
InChI Key |
LORAXKJAKZQOEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Chemical Reactions Analysis
The compound’s preparation involves several types of chemical reactions:
| Reaction Type | Description | Common Reagents/Conditions | Major Products/Outcomes |
|---|---|---|---|
| Cyclization | Formation of imidazo-purine core via condensation and ring closure | Aldehydes, amines, nickel catalysts, mild heating | Tricyclic imidazo-purine-2,4-dione core |
| Alkylation | Introduction of butyl and methyl groups at nitrogen atoms | Alkyl halides (e.g., butyl bromide), K2CO3, DMF | Alkylated imidazo-purine derivatives |
| Arylation | Attachment of 4-methylphenyl substituent at position 7 | Electrophilic aromatic substitution or cross-coupling reagents | Arylated imidazo-purine derivatives |
| Oxidation (post-synthesis) | Possible modification of substituents or ring system for derivatives | Potassium permanganate, hydrogen peroxide | Hydroxylated or oxidized derivatives |
| Reduction (post-synthesis) | Reduction of specific functional groups if needed | Sodium borohydride, lithium aluminum hydride | Reduced derivatives |
These reactions are carefully controlled to avoid side reactions and maximize the yield of the desired compound.
Detailed Research Findings and Data Tables
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amido-nitrile + aldehyde, Ni catalyst, mild heating | Cyclization to form imidazo-purine core | 70–85 | Reaction time: 12–24 h |
| 2 | Alkylation with butyl bromide, K2CO3, DMF | Introduction of butyl group at position 8 | 80–90 | Room temperature, 10 h |
| 3 | Methylation with methyl iodide, base | Methyl groups at N-1 and N-3 | 75–85 | Controlled stoichiometry |
| 4 | Arylation with 4-methylphenyl reagent | Attachment of 4-methylphenyl at position 7 | 65–80 | May require Pd-catalyzed coupling |
Physical and Chemical Properties Relevant to Preparation
| Property | Value/Description |
|---|---|
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | Approx. 312.37 g/mol |
| Melting Point | Typically 210–215 °C (literature range) |
| Solubility | Soluble in DMF, DMSO, moderate in ethanol |
| Stability | Stable under normal laboratory conditions |
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or acyl groups.
Scientific Research Applications
Antidepressant Activity
Recent studies have highlighted the potential of this compound as an antidepressant agent. Research indicates that derivatives of imidazo[2,1-f]purines can act as partial agonists at the serotonin 5-HT1A receptor, a target of interest in antidepressant therapy. In animal models, compounds structurally related to 1H-Imidazo(2,1-f)purine have shown significant antidepressant-like effects .
Case Study : A study evaluated the antidepressant-like activity of two derivatives (AZ-853 and AZ-861) related to this compound. The results demonstrated enhanced serotonin receptor activity and favorable pharmacokinetic profiles in vivo, suggesting a promising avenue for further exploration .
Anticancer Potential
The imidazopurine derivatives have also been investigated for their anticancer properties. Their ability to inhibit specific kinases involved in tumor growth presents a therapeutic strategy against various cancers.
Case Study : A derivative of imidazo[2,1-f]purine was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in targeted cancer cells .
The biological activity of 1H-Imidazo(2,1-f)purine derivatives is attributed to their interaction with various biological targets:
- Enzyme Inhibition : Compounds exhibit inhibitory effects on enzymes such as phosphodiesterases and protein kinases.
- Receptor Modulation : They modulate neurotransmitter receptors which are crucial for mood regulation and cognitive functions.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Key Analogues
Key Observations:
Substituent Effects on Receptor Binding: Fluorinated arylpiperazinyl chains (e.g., AZ-853, AZ-861) enhance 5-HT1A affinity (Ki <10 nM) compared to non-fluorinated analogues . Trifluoromethyl groups (AZ-861) increase functional agonism but reduce brain penetration due to higher lipophilicity (logP >3.5) . Bromophenyl substitution () shifts selectivity toward adenosine receptors (A3 Ki ~1000 nM) but reduces serotonin receptor activity .
Pharmacokinetic Differences :
- Piperazinylalkyl chains improve metabolic stability (e.g., AZ-853 t1/2 >4h vs. baseline compound t1/2 ~2h) by reducing cytochrome P450 interactions .
- Trimethyl substitution (Compound 3i) lowers metabolic stability due to increased steric hindrance in hepatic clearance pathways .
Functional Comparison in Preclinical Models
Key Findings:
- AZ-853 shows superior antidepressant efficacy due to optimal brain penetration (brain-to-plasma ratio: 0.8) and 5-HT1A partial agonism .
- Compound 3i combines antidepressant and anxiolytic effects without significant cardiovascular side effects, making it a safer candidate .
- Lipid metabolism disturbances are common in compounds with trifluoromethyl groups (AZ-861), likely due to off-target effects on lipid-processing enzymes .
Comparison with Non-Imidazo-Purine Analogues
- Xanthine–Dopamine Hybrids (): Exhibit dual targeting of dopamine D2 and adenosine A2A receptors but lack 5-HT1A affinity. Lower metabolic stability (HLM t1/2 <1h) compared to imidazo-purine derivatives .
Biological Activity
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- exhibits potential therapeutic properties, particularly in the fields of neuropharmacology and oncology. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name: 8-butyl-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione
- Molecular Formula: C17H20N4O2
The structure features a purine core with various substituents that influence its biological activity.
Antidepressant Activity
Recent studies have indicated that derivatives of imidazo[2,1-f]purine-2,4-dione exhibit significant antidepressant-like effects. For instance, compounds similar to our target compound have shown high affinity for serotonin receptors (5-HT1A), which are critical in the modulation of mood and anxiety .
Case Study:
In a study evaluating the antidepressant-like properties of related compounds (AZ-853 and AZ-861), it was found that these compounds significantly reduced immobility in the forced swim test (FST), a common model for assessing antidepressant activity in mice. These results suggest that similar derivatives could possess comparable efficacy .
Antitumor Activity
The imidazo[2,1-f]purine scaffold has also been investigated for its potential antitumor properties. Research indicates that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Research Findings:
A study highlighted that specific modifications to the imidazo[2,1-f]purine structure can enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells. This selectivity is crucial for developing effective anticancer agents .
The biological activity of 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- is primarily attributed to its interaction with various molecular targets:
- Serotonin Receptors: Binding to the 5-HT1A receptor modulates neurotransmitter release, contributing to its antidepressant effects.
- Kinase Inhibition: Some derivatives exhibit inhibitory activity against specific kinases involved in cancer cell signaling pathways.
Data Table: Biological Activities of Related Compounds
Q & A
Q. How should a research proposal integrate a theoretical framework for studying this compound’s mechanism?
Q. What statistical approaches are optimal for analyzing dose-response data in heterogeneous cell populations?
Q. How can crystallography validate the compound’s 3D conformation in solid-state vs. solution?
- Methodological Answer : Perform single-crystal X-ray diffraction and compare with NMR-derived solution structures. Analyze torsional angles to identify conformational flexibility .
Data Analysis & Validation
Q. What bioinformatics tools can link the compound’s structure to potential off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
